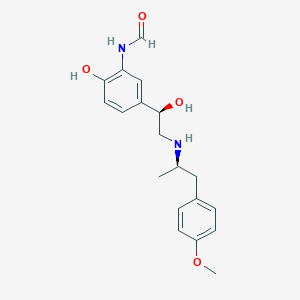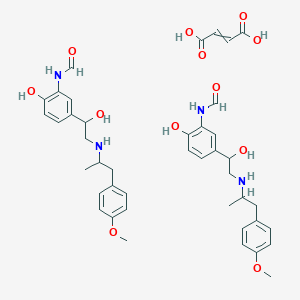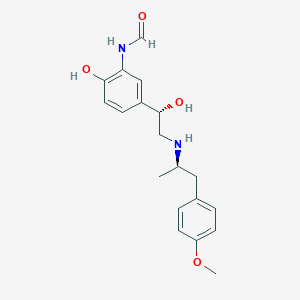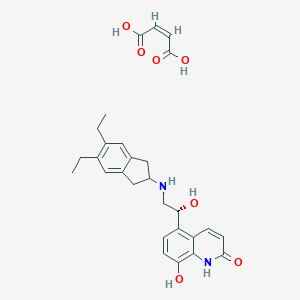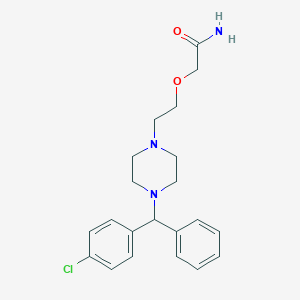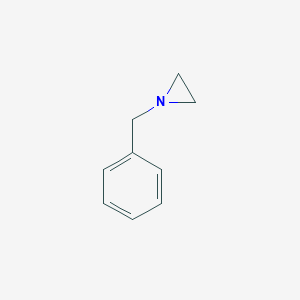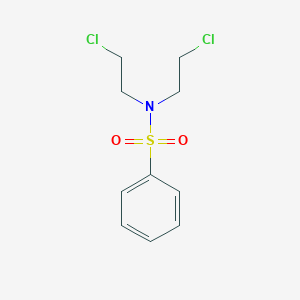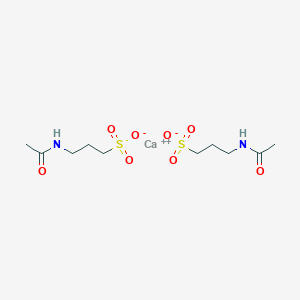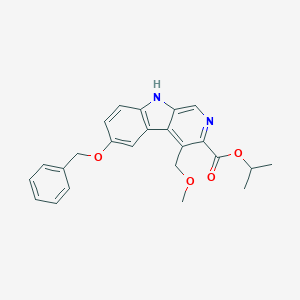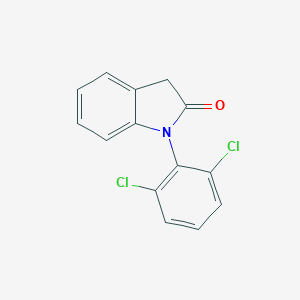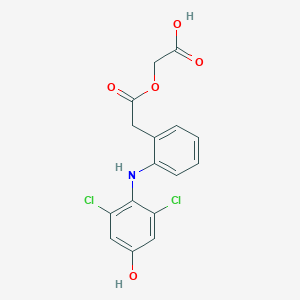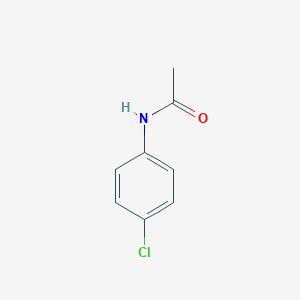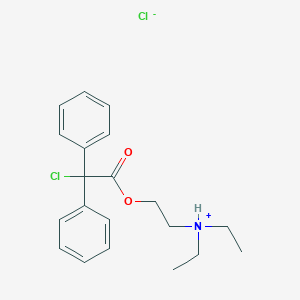
Diaminophen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diaminophen, also known as 1,4-phenylenediamine, is an organic compound with the chemical formula C6H8N2. It is widely used in various fields, including the pharmaceutical industry, dyeing and printing, and polymer chemistry.
Mechanism Of Action
Diaminophen acts as a reducing agent, donating electrons to other molecules. As an antioxidant, it can neutralize free radicals and prevent oxidative damage to cells. As an anti-inflammatory agent, it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in the body.
Biochemical And Physiological Effects
Diaminophen has been shown to have various biochemical and physiological effects. It has been found to have a protective effect on liver cells, reducing oxidative stress and preventing liver damage. It has also been shown to have a neuroprotective effect, reducing neuronal damage and inflammation in the brain. In addition, diaminophen has been studied for its potential as a cancer chemopreventive agent.
Advantages And Limitations For Lab Experiments
Diaminophen has several advantages for lab experiments, including its low cost, high purity, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Future Directions
There are many potential future directions for research on diaminophen. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and liver disease. Another area of interest is its potential as a catalyst for various organic reactions. Further research is also needed to better understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, diaminophen is a versatile organic compound with many potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in various fields.
Synthesis Methods
The most common method for synthesizing diaminophen is through the reduction of nitrobenzene using iron and hydrochloric acid. The reaction produces an intermediate compound, which is then further reduced using sodium sulfide to form diaminophen. Other methods include the catalytic hydrogenation of nitrobenzene and the oxidation of aniline.
Scientific Research Applications
Diaminophen has been extensively studied for its various applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and polymers. It is also used as a dye intermediate in the textile industry. In addition, diaminophen has been studied for its potential as an antioxidant and anti-inflammatory agent.
properties
CAS RN |
902-83-0 |
|---|---|
Product Name |
Diaminophen |
Molecular Formula |
C20H24ClNO2.HCl |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-chloro-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H24ClNO2.ClH/c1-3-22(4-2)15-16-24-19(23)20(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H |
InChI Key |
UFSBFMDTWVPCIA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl.Cl |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl.[Cl-] |
Other CAS RN |
902-83-0 |
Related CAS |
6699-38-3 (Parent) |
synonyms |
2-Chloro-2, 2-(diethylamino)ethyl ester hydrochloride; Benzeneacetic acid, a-chloro-a-phenyl-, 2-(diethylamino)ethy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Formamide, N-[2-(4-methoxyphenyl)-1-methylethyl]-](/img/structure/B195473.png)
